(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane

描述

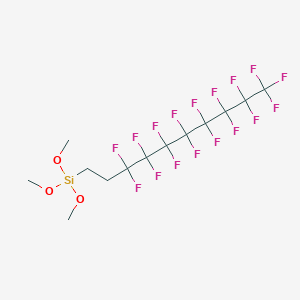

Molecular Architecture and IUPAC Nomenclature

The compound $$ \text{C}{13}\text{H}{13}\text{F}{17}\text{O}{3}\text{Si} $$ features a linear perfluorinated decyl chain bonded to a trimethoxysilane group. Its IUPAC name, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trimethoxy)silane , systematically describes its structure:

- Heptadecafluoro : Indicates 17 fluorine atoms substituted on carbon positions 3–10 of the decyl chain.

- Decyl : A 10-carbon alkyl backbone.

- Trimethoxysilane : A silicon atom bonded to three methoxy groups ($$-\text{OCH}_3$$) and the perfluorodecyl chain.

The molecular formula $$ \text{C}{13}\text{H}{13}\text{F}{17}\text{O}{3}\text{Si} $$ reflects the substitution pattern, with a molecular weight of 568.30 g/mol . The SMILES notation (FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CC[Si](OC)(OC)OC) further clarifies the connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{13}\text{H}{13}\text{F}{17}\text{O}{3}\text{Si} $$ | |

| Molecular weight | 568.30 g/mol | |

| SMILES | FC(F)(F)C(F)(F)...CCSi(OC)OC |

Stereochemical Configuration and Conformational Analysis

The perfluorinated chain adopts a helical conformation due to steric repulsion between adjacent fluorine atoms, a hallmark of perfluoroalkyl groups. This rigidity contrasts with the flexibility of hydrocarbon chains, as evidenced by vibrational spectroscopy studies of similar perfluoroalkylsilanes. The trimethoxysilane group exhibits trigonal planar geometry around silicon, with bond angles near 120°.

Conformational stability is influenced by:

- Intramolecular interactions : Fluorine atoms on adjacent carbons enforce a staggered arrangement, minimizing steric strain.

- Silane group dynamics : Methoxy substituents rotate freely at room temperature, but this mobility decreases upon surface grafting due to covalent bonding.

Crystallographic Data and Solid-State Packing Behavior

While single-crystal X-ray data for this compound remain unpublished, studies of analogous perfluoroalkylsilanes reveal lamellar packing in the solid state. Fluorinated chains align antiparallel, driven by van der Waals interactions between CF$$_2$$ groups. The trimethoxysilane headgroups form hydrogen-bonded networks with adjacent molecules or surfaces, as observed in self-assembled monolayers (SAMs).

Key packing features:

- Layer spacing : ~2.5–3.0 nm, consistent with the length of the perfluorodecyl chain.

- Thermal stability : Decomposition begins at 247°C, correlating with cleavage of Si–O bonds.

Comparative Structural Analysis with Related Perfluorinated Silanes

Structural variations among perfluoroalkylsilanes significantly impact their physicochemical properties:

The perfluorodecyl chain in $$ \text{C}{13}\text{H}{13}\text{F}{17}\text{O}{3}\text{Si} $$ balances hydrophobicity (contact angle >120°) and synthetic accessibility, making it preferable for applications like anti-fouling coatings. In contrast, shorter perfluoroalkyl chains (e.g., trifluoropropyl) exhibit inferior surface coverage in SAMs due to reduced van der Waals interactions.

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F17O3Si/c1-31-34(32-2,33-3)5-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIMAFKWSKZMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(OCH3)3, C13H13F17O3Si | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159412-13-2 | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159412-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7072884 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83048-65-1 | |

| Record name | Heptadecafluorodecyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83048-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary target of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane is the hydroxyl, carboxyl, and oxygen-containing groups present in many inorganic and organic substrates. These groups play a crucial role in the compound’s mechanism of action as they allow for the formation of chemical bonds with the compound.

Mode of Action

This compound interacts with its targets by forming chemical bonds with the hydroxyl, carboxyl, and oxygen-containing groups present in the substrates. This interaction results in the formation of a self-assembled monolayer of fluorosilane on the surface of the substrate.

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of the compound to release low molecular weight alcohols. This process generates active silanol, which can form chemical bonds with the hydroxyl, carboxyl, and oxygen-containing groups in the substrates.

Pharmacokinetics

The compound’s ability to form a self-assembled monolayer on the surface of substrates suggests that it may have high bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of a self-assembled monolayer of fluorosilane on the surface of substrates. This layer imparts excellent water repellency, oil repellency, and anti-fouling properties to the treated substrates.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of hydroxyl, carboxyl, and oxygen-containing groups in the substrate is necessary for the compound to form chemical bonds. Additionally, the hydrolysis of the compound to release low molecular weight alcohols is likely influenced by environmental conditions such as temperature and pH.

生物活性

The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane (HFTMS) is a fluorinated silane that has garnered attention for its unique properties and potential applications in various fields including materials science and biomedicine. This article delves into the biological activity of HFTMS, summarizing current research findings and case studies that highlight its interactions with biological systems.

Chemical Structure and Properties

HFTMS is characterized by a long fluorinated carbon chain attached to a trimethoxysilane group. The fluorinated segment imparts hydrophobic characteristics while the silane group allows for chemical bonding to various substrates. This dual functionality makes HFTMS valuable in surface modification applications.

Chemical Formula

- IUPAC Name : this compound

- Molecular Weight : Approximately 500 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | 1.596 g/mL at 25 °C |

| Boiling Point | 110 °C at 4 mmHg |

| Solubility | Soluble in organic solvents |

Cytotoxicity and Biocompatibility

Research has indicated that HFTMS exhibits varying levels of cytotoxicity depending on concentration and exposure duration. In vitro studies have shown that at lower concentrations (below 0.1% v/v), HFTMS can enhance cell adhesion and proliferation on modified surfaces. However, higher concentrations have been associated with increased cytotoxic effects on mammalian cell lines.

- Case Study : A study conducted on fibroblast cells revealed that HFTMS-modified surfaces promoted cell attachment and growth compared to unmodified controls. The optimal concentration for promoting cell viability was determined to be around 0.05% v/v .

Antimicrobial Properties

HFTMS has also been investigated for its antimicrobial properties. The fluorinated chain is believed to contribute to the compound's ability to disrupt microbial membranes.

- Research Findings : In a comparative study against common pathogens such as E. coli and Staphylococcus aureus, HFTMS demonstrated significant antibacterial activity at concentrations of 0.1% and above. The mechanism appears to involve membrane disruption leading to cell lysis .

Surface Modification Applications

The hydrophobic nature of HFTMS makes it an excellent candidate for surface modification in biomedical applications. It has been used to create superhydrophobic coatings that can repel biological fluids.

- Application Example : In a study focused on drug delivery systems, HFTMS was utilized to modify the surface of nanoparticles aimed at oral drug delivery. The hydrophobic surface reduced non-specific interactions with biological tissues while enhancing the stability of the nanoparticles in physiological conditions .

Environmental Impact and Safety

While HFTMS shows promise in various applications, its environmental impact and safety profile are crucial considerations. Studies indicate that exposure to high concentrations can lead to respiratory issues and skin irritation in laboratory settings.

科学研究应用

Key Applications

-

Surface Coating and Modification

- Anti-Fingerprint Coatings : Heptadecafluorodecyltrimethoxysilane is utilized as an anti-fingerprint agent for glass surfaces such as mobile phone screens and camera lenses. The compound forms a hydrophobic layer that reduces smudging and enhances cleanliness .

- Automotive Glass Treatment : It is incorporated into formulations for waterproofing automotive glass. A typical formulation includes methyltriethoxysilane and gamma-aminopropyltriethoxysilane to enhance water repellency .

- Hydrophobic and Oleophobic Treatments

- Self-Cleaning Surfaces

- Wear-Resistant Coatings

- Nanotechnology Applications

Case Study 1: Anti-Fingerprint Coatings on Mobile Devices

A study demonstrated the effectiveness of heptadecafluorodecyltrimethoxysilane in reducing fingerprint visibility on smartphone screens. The treated surfaces exhibited a contact angle greater than 100°, indicating excellent hydrophobic properties. This treatment not only maintained clarity but also prolonged the lifespan of the screens by reducing wear from cleaning agents.

Case Study 2: Automotive Glass Waterproofing

In a formulation designed for automotive glass treatment, the incorporation of heptadecafluorodecyltrimethoxysilane resulted in a significant decrease in water adhesion on glass surfaces. Tests showed that vehicles treated with this compound had improved visibility during rain conditions compared to untreated glass.

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Properties of Fluorinated Alkylsilanes

Comparative Analysis

(a) Fluorocarbon Chain Length

- C10F17 (Target Compound) : Provides superior chemical resistance and lower surface energy (~10–15 mN/m) compared to shorter chains like C8F13 (surface energy ~18–22 mN/m) .

- C8F13 (CAS 85857-16-5) : Reduced repellency but improved solubility in organic solvents, enabling easier formulation .

(b) Alkoxy Group Impact

- Trimethoxy vs. Triethoxy : The target compound’s methoxy groups hydrolyze faster than ethoxy groups in the triethoxy analogue (CAS 101947-16-4), enabling rapid film formation. Ethoxy variants offer slower curing, beneficial for thicker coatings .

(c) Environmental and Regulatory Considerations

- PFAS Classification: The target compound and its fluorinated analogues are under scrutiny for persistence and bioaccumulation. Non-fluorinated alternatives like hexadecyltrimethoxysilane avoid PFAS restrictions but lack comparable performance .

(d) Thermal and Chemical Stability

- Fluorinated chains in the target compound resist degradation up to 300°C, outperforming non-fluorinated silanes (degradation ~150–200°C) .

常见问题

Basic Research Questions

Q. How can researchers confirm the chemical structure and purity of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxysilane?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the fluorinated alkyl chain and trimethoxy groups. For example, NMR should show distinct peaks corresponding to the 17 fluorine atoms in the heptadecafluorodecyl chain .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic Si-O-C (1100–1000 cm) and C-F (1250–1100 cm) stretching vibrations .

- Mass Spectrometry (MS) : Verify molecular weight (568.30 g/mol) via high-resolution MS to confirm isotopic patterns .

Q. What are the critical safety protocols for handling this fluorinated silane in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is recommended if ventilation is inadequate .

- Ventilation : Conduct experiments in a fume hood due to potential methoxy group hydrolysis, which releases methanol .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent moisture-induced polymerization .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodology :

- Solvent Selection : Use anhydrous solvents (e.g., toluene or hexane) to avoid hydrolysis of trimethoxysilane groups during synthesis .

- Catalyst Control : Employ weak acid catalysts (e.g., acetic acid) to promote controlled condensation reactions .

- Purification : Use column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) to separate unreacted fluorinated intermediates .

Advanced Research Questions

Q. What mechanisms drive its surface modification properties on inorganic substrates (e.g., silica, metals)?

- Methodology :

- Substrate Pretreatment : Clean substrates with piranha solution (HSO:HO) to activate hydroxyl groups for silane binding .

- Self-Assembly : Immerse substrates in a 1–2% (v/v) solution of the silane in isopropyl alcohol for 12–24 hours. The fluorinated chain orients outward, creating a hydrophobic surface (contact angle >110°) .

- X-Ray Photoelectron Spectroscopy (XPS) : Quantify fluorine content on modified surfaces to assess grafting density and uniformity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Hydrolysis Kinetics : Monitor silane degradation in aqueous buffers (pH 2–12) via NMR. The compound is stable in acidic conditions (pH <5) but hydrolyzes rapidly at pH >9, forming silanols .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition begins at ~200°C, with residual ash indicating inorganic silica formation .

Q. What strategies resolve contradictory data on its reactivity with polar vs. nonpolar substrates?

- Methodology :

- Surface Energy Analysis : Measure substrate surface energy via contact angle goniometry. The silane binds preferentially to high-energy surfaces (e.g., metals) over low-energy polymers (e.g., polyethylene) .

- Competitive Adsorption Studies : Co-immerse substrates with competing silanes (e.g., aminopropyltrimethoxysilane) to quantify selectivity using XPS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。